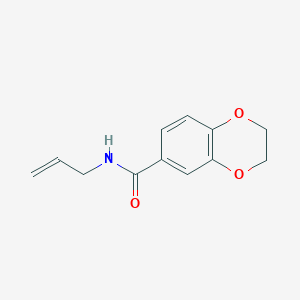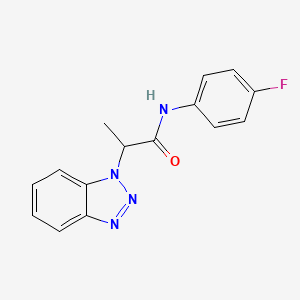![molecular formula C19H22N4O4 B4389099 isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(3-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389099.png)
isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(3-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine derivatives involves multistep reactions that may include condensation, alkylation, and cyclization processes. For example, derivatives have been synthesized through the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isocyanates, followed by alkylation to afford N-1 substituted derivatives (Śladowska, Bartoszko-Malik, & Zawisza, 1990). Another method involves a one-step preparation via the reaction of 5-formyl-1,3,6-trimethyl-pyrimidine-2,4(1H,3H)-dione with primary amines to obtain dihydropyrido[3,4-d]pyrimidines in high yields (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of the pyrido[2,3-d]pyrimidine core, which can undergo various chemical modifications to introduce different functional groups. This structural versatility is key to the compound's reactivity and potential biological activity. Molecular structure analysis often involves spectroscopic methods like NMR and IR, providing detailed information on the arrangement of atoms and the presence of specific functional groups.
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, cycloadditions, and electrophilic additions. Their reactivity can be further modified through the introduction of substituents on the pyrimidine and pyridine rings, which can influence both the chemical and physical properties of the molecules. These modifications can lead to compounds with significant pharmacological activities (Shaabani et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 1,3,7-trimethyl-2,4-dioxo-5-pyridin-3-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-10(2)27-18(25)13-11(3)21-16-15(14(13)12-7-6-8-20-9-12)17(24)23(5)19(26)22(16)4/h6-10,14,21H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQWTQKQRPYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CN=CC=C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4389016.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-ethylbenzenesulfonamide](/img/structure/B4389025.png)

![2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanol](/img/structure/B4389043.png)

![3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4389055.png)
![N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4389057.png)
![{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389067.png)


![1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate](/img/structure/B4389094.png)
![{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389106.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4389109.png)
![1,4-dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4389113.png)